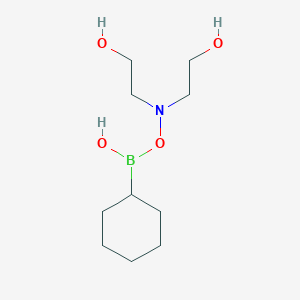
Bis(2-hydroxyethyl)amino hydrogen cyclohexylboronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxyethyl)amino hydrogen cyclohexylboronate is an organic compound that features a boronate ester functional group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both boronate and amino groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-hydroxyethyl)amino hydrogen cyclohexylboronate typically involves the reaction of cyclohexylboronic acid with bis(2-hydroxyethyl)amine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)amino hydrogen cyclohexylboronate can undergo various types of chemical reactions, including:
Oxidation: The boronate group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form borane derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or sodium periodate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Alkylated or acylated amino derivatives.
Scientific Research Applications
Bis(2-hydroxyethyl)amino hydrogen cyclohexylboronate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of polymers and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of bis(2-hydroxyethyl)amino hydrogen cyclohexylboronate involves its interaction with molecular targets through its boronate and amino groups. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it useful for targeting specific biomolecules. The amino group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-hydroxyethyl)amino hydrogen phenylboronate
- Bis(2-hydroxyethyl)amino hydrogen methylboronate
- Bis(2-hydroxyethyl)amino hydrogen ethylboronate
Uniqueness
Bis(2-hydroxyethyl)amino hydrogen cyclohexylboronate is unique due to its cyclohexyl group, which provides steric hindrance and influences its reactivity and binding properties. Compared to its phenyl, methyl, and ethyl counterparts, the cyclohexyl derivative may exhibit different solubility, stability, and biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C10H22BNO4 |
|---|---|
Molecular Weight |
231.10 g/mol |
IUPAC Name |
[bis(2-hydroxyethyl)amino]oxy-cyclohexylborinic acid |
InChI |
InChI=1S/C10H22BNO4/c13-8-6-12(7-9-14)16-11(15)10-4-2-1-3-5-10/h10,13-15H,1-9H2 |
InChI Key |
GPLZJCGTZATHHF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCCCC1)(O)ON(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















